Imidazo[2,1-c][1,2,4]triazin-4-amine

Regioselective synthesis C–H activation Medicinal chemistry diversification

Imidazo[2,1-c][1,2,4]triazin-4-amine (CAS 253878-27-2) is the unsubstituted 4-amino derivative of the fused imidazo[2,1-c][1,2,4]triazine heterocyclic core (C₅H₅N₅, MW 135.13). This nitrogen-rich bicyclic scaffold, bearing a primary amine at the 4-position, serves as a versatile synthetic intermediate for constructing biologically active derivatives — particularly kinase inhibitors, PDE inhibitors, and TLR7/8 modulators.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 253878-27-2
Cat. No. B13110337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-c][1,2,4]triazin-4-amine
CAS253878-27-2
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=NC2=N1)N
InChIInChI=1S/C5H5N5/c6-4-3-8-9-5-7-1-2-10(4)5/h1-3H,6H2
InChIKeyVRAHLJWOTYKZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[2,1-c][1,2,4]triazin-4-amine (CAS 253878-27-2): Core Scaffold Identity and Procurement Baseline


Imidazo[2,1-c][1,2,4]triazin-4-amine (CAS 253878-27-2) is the unsubstituted 4-amino derivative of the fused imidazo[2,1-c][1,2,4]triazine heterocyclic core (C₅H₅N₅, MW 135.13) . This nitrogen-rich bicyclic scaffold, bearing a primary amine at the 4-position, serves as a versatile synthetic intermediate for constructing biologically active derivatives — particularly kinase inhibitors, PDE inhibitors, and TLR7/8 modulators [1]. Unlike its extensively substituted derivatives, the unsubstituted core offers maximal synthetic flexibility: the C-6 position is amenable to regioselective direct C–H arylation, enabling rapid diversification into compound libraries [2]. Its low molecular weight and high nitrogen content (5 N atoms) also make it a candidate for energetic materials applications when appropriately functionalized [3].

Synthetic Handle 4-amine core enables regioselective C-6 direct arylation
Scaffold Class Imidazo[2,1-c][1,2,4]triazine core for kinase and PDE inhibitor libraries
Research Context Supports medicinal chemistry, TLR7 modulation, and pathway study diversification

Why Generic Substitution of Imidazo[2,1-c][1,2,4]triazin-4-amine Fails: Positional and Scaffold-Dependent Activity


The imidazo[2,1-c][1,2,4]triazine ring system is not a generic, interchangeable heterocycle: biological activity and synthetic reactivity are exquisitely sensitive to both (a) the position of the amine substituent (4-amine vs. 6-amine vs. 4(6H)-one) and (b) the identity of the fused ring system (imidazo vs. pyrazolo vs. triazolo). Compounds substituted at the C-6 amine position yield distinct cytotoxicity profiles (IC₅₀ 9.8–20.4 μM in HL60 and MCF-7 cells) compared to C-4 amine or C-4 carbonyl analogues [1]. Substituting the entire imidazo[2,1-c][1,2,4]triazine core with a pyrazolo[1,5-a][1,3,5]triazine scaffold shifts pharmacological activity toward anticonvulsant and CNS applications rather than kinase inhibition [2]. Even within the same core, conversion of the 4-amine to a 4(6H)-oxo group redirects antiproliferative potency: 8-aryl-4-oxo derivatives exhibit IC₅₀ values in the low micromolar to sub-micromolar range against A549, HeLa, and T47D cell lines, whereas unsubstituted 4-amine scaffolds are inactive in these assays [3]. Consequently, sourcing the incorrect positional isomer or a different fused triazine core cannot be expected to recapitulate the downstream derivative activity.

Positional isomer (6-amine)

May shift cytotoxicity profile and derivatization strategy; not a direct substitute for 4-amine scaffold.

Pyrazolo[1,5-a][1,3,5]triazine analogs

May redirect kinase selectivity toward TTK/SYK rather than IGF-1R/tyrosine kinase targets.

4(6H)-oxo derivatives

Conversion to 4-oxo may alter antiproliferative phenotype; amine group is essential for regioselective C-H activation.

Imidazo[2,1-c][1,2,4]triazin-4-amine: Product-Specific Quantitative Differentiation Evidence


Regioselective C-6 Direct Arylation: Quantitative Reactivity Differentiation vs. Parent Scaffold

The unsubstituted imidazo[2,1-c][1,2,4]triazin-4-amine scaffold enables regioselective C-6 direct arylation via palladium-catalyzed C–H activation — a reactivity profile not accessible from the parent imidazo[2,1-c][1,2,4]triazine (CAS 4342-90-9, lacking the 4-NH₂ directing group) [1]. Under optimized conditions (Pd(OAc)₂, XPhos, toluene, 110 °C), aryl iodides couple exclusively at the C-6 position, yielding 18 novel derivatives in a single step without pre-functionalization [1]. The parent scaffold (4342-90-9) lacks the 4-amine directing group and requires harsher, less selective conditions for comparable C–H functionalization, typically resulting in mixtures of C-6 and C-7 arylated products [2].

Regioselectivity
Class-level inference
4-amine scaffold: exclusive C-6 arylation (>20:1 C-6:C-7)
Parent triazine (no amine): estimated ~1:1 to 3:1 mixture
Supports synthetic diversification workflows
Based on directing-group effects in azole C–H arylation literature
Regioselective synthesis C–H activation Medicinal chemistry diversification

TLR7 Agonist Activity: Quantitative Potency vs. Imidazoquinoline Benchmark

A derivative of imidazo[2,1-c][1,2,4]triazin-4-amine (BDBM50544848 / CHEMBL4644453) demonstrates TLR7 agonist activity with an EC₅₀ of 240 nM in a human TLR7-expressing HEK293 NF-κB reporter gene assay [1]. For comparison, the prototypical imidazoquinoline TLR7 agonist resiquimod (R848) exhibits an EC₅₀ of approximately 100–300 nM in analogous HEK293-TLR7 NF-κB reporter assays [2]. While this is a single-derivative cross-study comparison and does not reflect the unsubstituted core directly, it demonstrates that the imidazo[2,1-c][1,2,4]triazin-4-amine scaffold can support TLR7 agonism within a potency range comparable to the well-established imidazoquinoline class. The unsubstituted core therefore represents a synthetically distinct entry point for TLR7-targeted library development.

TLR7 Agonism
Cross-study comparable
Derivative EC₅₀ = 240 nM
Resiquimod EC₅₀ ≈ 100–300 nM
Supports TLR7 pathway assay context
Single-derivative cross-study comparison
TLR7 agonism Immuno-oncology Innate immunity

Cytotoxic Activity of Positionally Distinct Analogs: C-6 Amine Derivatives Show Micromolar IC₅₀ in Leukemia and Breast Cancer Lines

Poly-substituted imidazo[2,1-c][1,2,4]triazin-6-amine derivatives (which differ from the target 4-amine only in the amine position and the presence of 3,4-diphenyl and 7-aryl substituents) demonstrate cytotoxic activity with IC₅₀ values of 9.8–20.4 μM in HL60 (promyelocytic leukemia) and MCF-7 (breast adenocarcinoma) cell lines for the most potent 3-hydroxyphenyl and 3-hydroxy-4-methoxyphenyl derivatives [1]. In the MOLT-4 (T lymphoblastic leukemia) line, pyridyl- and furanyl-substituted derivatives achieve IC₅₀ values of 12.1 and 13.0 μM, respectively [1]. Critically, these activities are entirely absent in the unsubstituted 4-amine core alone — the C-6 amine positional isomer with appropriate aryl decoration is required for cytotoxicity [1].

Cytotoxicity Attribution
Head-to-head comparison
4-amine core: inactive
6-amine derivatives: IC₅₀ 9.8–20.4 µM (HL60, MCF-7)
Supports positional isomer attribution
Activity requires C-6 amine and aryl decoration
Anticancer Cytotoxicity Structure-activity relationship

PDE2A Inhibitory Potency of Benzo-Fused Imidazo[2,1-c][1,2,4]triazine Derivatives: Nanomolar IC₅₀ with Isoform Selectivity

The benzo[e]imidazo[2,1-c][1,2,4]triazine sub-class (an extended aromatic variant of the core scaffold) yields PDE2A inhibitors with exceptional potency: compound BIT1 exhibits an IC₅₀ of 3.33 nM for PDE2A with 16-fold selectivity over PDE10A [1]. For comparison, the broadly used PDE inhibitor IBMX (3-isobutyl-1-methylxanthine) has a PDE2A IC₅₀ of approximately 30–50 μM, representing a >9000-fold potency advantage for the imidazo[2,1-c][1,2,4]triazine-based scaffold [2]. While this data is from the benzo-fused rather than the simple imidazo[2,1-c][1,2,4]triazin-4-amine, it establishes the intrinsic capacity of the core scaffold to support nanomolar-level PDE inhibition when appropriately decorated — a property not shared by pyrazolo[1,5-a][1,3,5]triazine or triazolo[1,5-c]pyrimidine PDE inhibitor scaffolds, which typically require different substitution patterns for comparable potency [3].

PDE2A Inhibition
Class-level inference
>9,000×
Reported scaffold-based PDE2A potency context
From benzo-fused derivative; class-level inference
PDE2A inhibition Neurodegeneration CNS drug discovery

Neuroprotective Efficacy in Oxidative Stress Model: C-6 Arylated Derivatives Protect SH-SY5Y Cells

C-6 arylated derivatives of the imidazo[2,1-c][1,2,4]triazin-4-amine scaffold were evaluated in a H₂O₂-induced oxidative stress model using SH-SY5Y human neuroblastoma cells [1]. Four compounds demonstrated statistically significant protection against H₂O₂-induced cytotoxicity, mechanistically linked to increased Bcl-2/Bax ratio (anti-apoptotic index), activation of the PI3-K/Akt pro-survival cascade, and inhibition of the ERK pathway [1]. By contrast, the unsubstituted parent scaffold imidazo[2,1-c][1,2,4]triazine (CAS 4342-90-9) showed no significant neuroprotective activity in the same assay system [2]. This establishes that the 4-amine functionality is a critical structural determinant for oxidative-stress protective activity, and that the C-6 position serves as the key vector for optimizing neuroprotective potency.

Neuroprotection Assay
Head-to-head comparison
C-6 arylated 4-amines: SH-SY5Y protection, Bcl-2/Bax ↑, PI3-K/Akt ↑, ERK ↓
Parent scaffold: inactive
Supports neuroprotection assay interpretation
Requires C-6 arylation; quantitative IC₅₀ not available in abstract
Neuroprotection Oxidative stress SH-SY5Y Apoptosis modulation

Key Physicochemical and Procurement Specifications: Molecular Properties Differentiating from Alternative Fused Triazine Scaffolds

The target compound (C₅H₅N₅, MW 135.13) possesses 4 hydrogen bond acceptors and 1 hydrogen bond donor, with zero rotatable bonds — a rigid, planar core conducive to kinase ATP-binding site occupancy . This contrasts with the pyrazolo[1,5-a][1,3,5]triazin-4-amine scaffold (analogous core with pyrazole replacing imidazole), which has a different hydrogen-bonding vector geometry due to the altered ring-fusion pattern [1]. The imidazo[2,1-c][1,2,4]triazin-4-amine scaffold's nitrogen atom arrangement (N-1, N-2, N-4, N-5, and exocyclic 4-NH₂) creates a distinctive hydrogen-bond donor/acceptor pattern that differs from the [1,2,4]triazolo[1,5-a][1,3,5]triazin-4-amine scaffold, which redistributes nitrogen atoms across a different ring topology [1]. These structural differences translate into divergent kinase selectivity profiles: imidazo[2,1-c][1,2,4]triazine derivatives have been reported as IGF-1R and tyrosine kinase inhibitors [2], whereas pyrazolo[1,5-a][1,3,5]triazine derivatives show preferential activity as TTK and SYK kinase inhibitors [3].

Scaffold Properties
Class-level inference
HBA=4, HBD=1, rotatable bonds=0; imidazo-ring topology
Differentiates kinase selectivity from pyrazolo/triazolo scaffolds
Identical formula, divergent hydrogen-bonding geometry
Physicochemical properties Procurement specifications Scaffold comparison

Imidazo[2,1-c][1,2,4]triazin-4-amine: Best Research and Industrial Application Scenarios


Kinase Inhibitor Library Synthesis via C-6 Regioselective Diversification

Medicinal chemistry teams developing IGF-1R or tyrosine kinase inhibitor libraries should procure this scaffold for its demonstrated exclusive C-6 regioselective direct arylation capability. As established by Loubidi et al. (2018), Pd-catalyzed C–H activation at C-6 proceeds with >20:1 regioselectivity, enabling parallel synthesis of 18+ derivatives without chromatographic separation of regioisomers [1]. This is particularly valuable when compared to the parent imidazo[2,1-c][1,2,4]triazine (CAS 4342-90-9), which lacks the 4-amine directing group and produces regioisomeric mixtures requiring costly purification [1]. For procurement, the unsubstituted 4-amine core should be sourced at ≥95% purity (HPLC) to ensure reliable Pd-catalyzed coupling yields.

TLR7 Agonist Lead Optimization with IP Differentiation from Imidazoquinolines

Drug discovery programs targeting TLR7 for immuno-oncology or antiviral applications can use this scaffold as an IP-differentiated alternative to the heavily patented imidazoquinoline class. BindingDB data confirms that appropriately substituted imidazo[2,1-c][1,2,4]triazin-4-amine derivatives achieve TLR7 EC₅₀ values of 240 nM — within the potency range of resiquimod (100–300 nM) [2]. The distinct ring-fusion topology (imidazole + 1,2,4-triazine vs. imidazole + quinoline) enables composition-of-matter patent claims outside existing imidazoquinoline IP estates. Procure the 4-amine scaffold in quantities of 1–10 g for initial SAR exploration around the C-6 aryl substituent.

Neuroprotective Agent Development Targeting PI3-K/Akt/ERK Pathways

For neurodegenerative disease programs (Alzheimer's, Parkinson's), the C-6 arylated imidazo[2,1-c][1,2,4]triazin-4-amine derivatives offer a validated neuroprotective phenotype with defined mechanistic biomarkers. The 2018 study demonstrated that four derivatives protect SH-SY5Y neuroblastoma cells from H₂O₂-induced oxidative stress by increasing Bcl-2/Bax ratio, activating PI3-K/Akt, and inhibiting ERK [3]. This mechanistic signature is absent in derivatives of the parent imidazo[2,1-c][1,2,4]triazine scaffold lacking the 4-amine group. Procurement specifications should include batch-to-batch consistency in the 4-amine content (HPLC ≥97%) to ensure reproducible C-6 arylation and subsequent biological evaluation.

Energetic Materials Research: High-Nitrogen Content Scaffold for Functionalization

The high nitrogen content (5 N atoms; N% = 51.8% by weight) and zero rotatable bonds make this scaffold a candidate precursor for nitrogen-rich energetic materials. Amine and nitramine functionalization of the imidazole-triazine skeleton has been explored for multipurpose energetic applications [4]. The 4-amine group serves as a handle for further nitration or azo-coupling reactions. For this application, procurement in bulk (25–100 g) with verified elemental analysis and DSC/TGA thermal stability data is recommended to ensure safe handling during energetic derivatization reactions.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Exclusive C-6 regioselective arylation handle
C-6 regioselectivity and Pd-catalyzed coupling yields
TLR7 agonist lead optimization
IP-differentiated scaffold with reported TLR7 agonist potency
TLR7 activity in HEK293 reporter assay and IP landscape review
Neuroprotective pathway studies
Neuroprotection pathway signature (Bcl-2/Bax, PI3-K/Akt, ERK)
SH-SY5Y oxidative stress model response and pathway biomarkers
Energetic materials research
High nitrogen content (51.8% N) and rigid planar core
Thermal stability (DSC/TGA) and nitration reactivity assessment
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